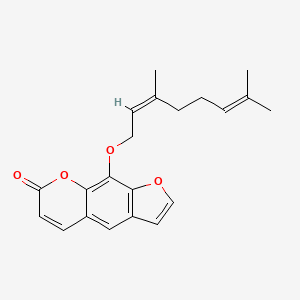

8-Geranopsoralen

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

9-[(2Z)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9- |

InChI Key |

SOVNCTNQAWWYAQ-DHDCSXOGSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C |

Canonical SMILES |

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Geranopsoralen as a CYP3A4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranopsoralen (8-GOP), a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its potent inhibition of cytochrome P450 3A4 (CYP3A4), the most abundant and clinically significant drug-metabolizing enzyme in humans. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning 8-GOP's inhibitory action on CYP3A4. It delves into the principles of mechanism-based inactivation, the structural features of 8-GOP essential for its activity, and the broader implications for drug development and clinical pharmacology. Detailed experimental protocols and data interpretation strategies are also presented to equip researchers with the necessary tools to investigate and characterize this and similar interactions.

Introduction: The Significance of 8-Geranopsoralen and CYP3A4

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of xenobiotics, including approximately half of all marketed drugs.[1] Among these, CYP3A4 is of paramount importance due to its broad substrate specificity and high expression levels in the liver and small intestine.[1] Inhibition of CYP3A4 can lead to significant alterations in drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure.

8-Geranopsoralen, a furanocoumarin derivative, is a notable inhibitor of CYP3A4. Furanocoumarins are naturally occurring compounds found in various plants, including grapefruit, and are well-documented for their ability to cause drug interactions through CYP inhibition.[2][3] In vitro and in vivo studies have identified furanocoumarin derivatives with geranyloxy side chains as major contributors to these interactions.[2] Understanding the precise mechanism by which 8-GOP inhibits CYP3A4 is crucial for predicting and mitigating potential drug-drug interactions (DDIs) and for harnessing its inhibitory potential for therapeutic benefit, such as in boosting the bioavailability of co-administered drugs.

The Molecular Basis of CYP3A4 Inhibition by 8-Geranopsoralen

8-Geranopsoralen's inhibitory effect on CYP3A4 is not a simple competitive interaction. Instead, it acts as a mechanism-based inhibitor , a class of inhibitors that are converted by the target enzyme into a reactive metabolite that then irreversibly inactivates the enzyme.[4] This process is characterized by its time- and NADPH-dependency, where NADPH is a necessary cofactor for CYP enzyme activity.[4]

The key structural features of 8-GOP that contribute to this mechanism are the furan ring and the geranyloxy side chain . The furan ring is a common moiety in many mechanism-based CYP3A4 inhibitors.[4][5]

The Bioactivation Cascade

The inactivation of CYP3A4 by 8-GOP proceeds through a multi-step bioactivation process initiated by the enzyme itself.

-

Initial Binding: 8-GOP first binds to the active site of CYP3A4.

-

Metabolic Activation: The CYP3A4 enzyme metabolizes the furan ring of 8-GOP, leading to the formation of a highly reactive intermediate.

-

Covalent Adduction: This reactive metabolite then forms a covalent bond with a nucleophilic residue within the active site of the CYP3A4 protein or with the heme prosthetic group.[6] This covalent modification permanently inactivates the enzyme.

Caption: Mechanism-based inactivation of CYP3A4 by 8-Geranopsoralen.

Kinetic Characterization of Mechanism-Based Inhibition

The potency of a mechanism-based inhibitor is defined by two key kinetic parameters:

-

Kᵢ (Inhibitor concentration at half-maximal inactivation rate): Represents the concentration of the inhibitor required to achieve half of the maximal rate of inactivation.

-

kᵢₙₐ꜀ₜ (Maximal rate of inactivation): Represents the maximum rate of enzyme inactivation at saturating concentrations of the inhibitor.

These parameters are crucial for predicting the clinical significance of the inhibition. Human liver microsomes are the standard in vitro system used to determine Kᵢ and kᵢₙₐ꜀ₜ values.[4] While specific Kᵢ and kᵢₙₐ꜀ₜ values for 8-Geranopsoralen require dedicated experimental determination, studies on related furanocoumarins demonstrate their potent inactivating effects on CYP3A4.[7]

Experimental Protocols for Characterizing CYP3A4 Inhibition

To investigate the inhibitory potential of compounds like 8-GOP, a series of well-defined in vitro assays are employed. These assays are designed to differentiate between direct (reversible) and time-dependent (irreversible) inhibition.[8]

IC₅₀ Determination for Direct Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol:

-

Preparation: Prepare a stock solution of 8-GOP in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, a specific CYP3A4 probe substrate (e.g., midazolam or testosterone), and varying concentrations of 8-GOP.[9]

-

Initiation: Initiate the metabolic reaction by adding a solution of NADPH.

-

Incubation: Incubate the mixture at 37°C for a predetermined time.

-

Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.[9]

-

Calculation: Calculate the percent inhibition for each concentration of 8-GOP relative to a vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Time-Dependent Inhibition (TDI) Assay

This assay is designed to assess mechanism-based inhibition.

Protocol:

-

Pre-incubation: Pre-incubate human liver microsomes with varying concentrations of 8-GOP and NADPH at 37°C for different time points (e.g., 0, 5, 15, 30 minutes). A parallel incubation without NADPH serves as a control for direct inhibition.[8]

-

Dilution and Substrate Addition: After the pre-incubation, dilute the mixture to minimize the direct inhibitory effect of the remaining 8-GOP and add the CYP3A4 probe substrate.

-

Second Incubation: Incubate for a short period to measure the remaining enzyme activity.

-

Termination and Analysis: Terminate the reaction and analyze the samples as described in the IC₅₀ protocol.

-

Data Analysis: A time- and concentration-dependent loss of enzyme activity in the presence of NADPH is indicative of mechanism-based inhibition.[4] From this data, Kᵢ and kᵢₙₐ꜀ₜ values can be calculated.

Sources

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids and Furanocoumarins Involved in Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

- 8. bioivt.com [bioivt.com]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Technical Guide: Furanocoumarin Derivatives in Grapefruit Juice Analysis

Executive Summary

The interaction between grapefruit juice (GFJ) and cytochrome P450 3A4 (CYP3A4) represents one of the most significant food-drug interactions in clinical pharmacology. This phenomenon is driven by furanocoumarins (FCs) , specifically bergamottin, 6',7'-dihydroxybergamottin (DHB), and their dimers (paradisins).[1] These compounds act as mechanism-based inhibitors ("suicide inhibitors") of CYP3A4, leading to elevated systemic concentrations of drugs like statins, calcium channel blockers, and immunosuppressants.[1]

For drug development professionals and analytical scientists, quantifying these derivatives is not merely a quality control task—it is a safety imperative. This guide provides a robust, self-validating workflow for the extraction and quantification of FCs using LC-MS/MS, moving beyond generic protocols to address the specific matrix challenges of citrus juices.

Mechanistic Foundation: The "Grapefruit Effect"

To analyze these compounds effectively, one must understand their biological activity. Unlike competitive inhibitors that wash out, FCs form a covalent bond with the CYP3A4 active site. This irreversible inactivation requires the body to synthesize new enzymes to restore metabolic function, explaining why the clinical effect persists long after the juice is cleared from the gut.

Visualization: Mechanism-Based Inactivation Pathway

The following diagram illustrates the suicide inhibition pathway, highlighting the formation of the reactive intermediate that necessitates high-sensitivity detection of the parent compounds.

Caption: Mechanism-based inactivation of CYP3A4 by furanocoumarins. The critical step is the formation of the irreversible covalent adduct.

Chemical Profile & Target Analytes

The analysis focuses on three primary classes of furanocoumarins. Their lipophilicity drives the choice of extraction solvents.

| Compound | Abbreviation | MW ( g/mol ) | LogP | Clinical Relevance |

| Bergamottin | BG | 338.4 | ~5.6 | Major parent compound; abundant in fresh juice. |

| 6',7'-Dihydroxybergamottin | DHB | 372.4 | ~3.2 | More polar metabolite; potent CYP3A4 inhibitor. |

| Paradisin A/B/C | Dimers | Varies | Varies | Oligomers formed during storage; contribute to inhibition. |

Expert Insight: While BG is the most abundant, DHB is often the more potent inhibitor in vivo. An analytical method must separate these despite their differing polarities.

Sample Preparation Strategy

Challenge: Grapefruit juice is a complex matrix rich in sugars, pectin, and pulp particles that can clog columns and suppress ionization in Mass Spectrometry. Solution: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is superior to traditional Liquid-Liquid Extraction (LLE) because it effectively removes sugars and organic acids without the emulsion issues common in LLE.

Protocol: Modified QuEChERS for Citrus Matrix

Note: This protocol assumes the use of a standard centrifuge and vortexer.

-

Homogenization:

-

Thoroughly mix the juice sample.[2] If pulp is high, homogenize using a high-shear mixer.

-

Why: FCs adsorb to pulp particles. Failure to homogenize leads to underestimation of total content.

-

-

Extraction:

-

Transfer 10 mL of homogenized juice to a 50 mL centrifuge tube.

-

Add 10 mL Acetonitrile (ACN) .

-

Add Internal Standard (IS) : 10 µL of Progesterone-d9 or 5-Methoxypsoralen (10 µg/mL).

-

Vortex for 1 minute.

-

-

Phase Separation (Salting Out):

-

Add 4 g MgSO4 (anhydrous) and 1 g NaCl .

-

Critical Checkpoint: Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration.

-

Centrifuge at 4,000 x g for 5 minutes .

-

-

Clean-up (Dispersive SPE):

-

Transfer 1 mL of the supernatant (top organic layer) to a dSPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine) .

-

Why PSA? It removes sugars, organic acids, and polar pigments that cause ion suppression.

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 1 minute .

-

-

Reconstitution:

-

Filter supernatant through a 0.2 µm PTFE filter into an autosampler vial.

-

Analytical Methodology: LC-MS/MS

Platform: Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (QqQ).[3]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid (improves ionization efficiency).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 30% B (Isocratic hold for polar interferences)

-

1-6 min: 30% -> 95% B (Elution of DHB then BG)

-

6-8 min: 95% B (Wash)

-

8.1 min: 30% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM Mode)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions are standard for these analytes.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |

| Bergamottin | 339.2 [M+H]+ | 203.1 | 147.1 | 30 | 25 |

| 6',7'-DHB | 373.2 [M+H]+ | 203.1 | 153.1 | 32 | 22 |

| Internal Standard | Varies | Varies | Varies | - | - |

Expert Insight: The product ion m/z 203.1 corresponds to the loss of the geranyl-derived side chain, a fragmentation pathway common to both BG and DHB. Ensure chromatographic separation (Retention Time) is sufficient to distinguish them, as they share this fragment.

Method Validation & Quality Control

To ensure Trustworthiness (the T in E-E-A-T), the method must be validated against regulatory standards (e.g., FDA Bioanalytical Method Validation).

-

Matrix Effect (ME):

-

Compare the slope of the calibration curve in solvent vs. post-extraction spiked matrix.

-

Acceptance: %ME should be between 85-115%. If <85% (suppression), dilute the sample 1:5 or use matrix-matched calibration.

-

-

Recovery:

-

Linearity:

-

Range: 1 ng/mL to 1000 ng/mL.

-

Correlation coefficient (r^2) > 0.995.

-

Workflow Visualization

The entire analytical pipeline, from raw fruit to actionable data, is visualized below.

Caption: End-to-end workflow for the quantification of furanocoumarins in citrus matrices.

References

-

Bailey, D. G., et al. (1998). "Grapefruit juice-drug interactions." British Journal of Clinical Pharmacology. Link

-

Paine, M. F., et al. (2006). "A furanocoumarin-free grapefruit juice establishes furanocoumarins as the mediators of the grapefruit juice-felodipine interaction." American Journal of Clinical Nutrition. Link

-

Uesawa, Y., et al. (2008). "Determination of bergamottin in human plasma after grapefruit juice ingestion by an UPLC/MS/MS method." Yakugaku Zasshi. Link

-

Girennavar, B., et al. (2006). "Furocoumarins from grapefruit juice and their effect on human CYP 3A4 and CYP 1B1 isoenzymes." Bioorganic & Medicinal Chemistry. Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

- 1. Identifying Furanocoumarins in Grapefruit Juice via Mass Spectrometry - Examining Food [thermofisher.com]

- 2. Citrus paradisi (Grapefruit) Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

Structural Determinants of CYP3A4 Inactivation: A Comparative Technical Guide on 8-Geranopsoralen vs. Bergamottin

Executive Summary

This technical guide analyzes the comparative potency and mechanism of action between Bergamottin (5-geranyloxypsoralen) and 8-Geranopsoralen (8-geranyloxypsoralen). Both compounds are furanocoumarins implicated in the "grapefruit juice effect," acting as potent Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 3A4 (CYP3A4).

While Bergamottin is the more abundant natural congener, structure-activity relationship (SAR) data suggests that 8-Geranopsoralen often exhibits superior inhibitory potency (

Part 1: Structural & Mechanistic Basis

The Positional Isomerism (C5 vs. C8)

The defining difference between these two suicide substrates is the attachment point of the hydrophobic geranyl side chain on the psoralen core.

-

Bergamottin: The geranyl chain is attached at the C5 position.

-

8-Geranopsoralen: The geranyl chain is attached at the C8 position.

This positional isomerism dictates the orientation of the molecule within the large, flexible active site of CYP3A4. The hydrophobic geranyl tail serves as the "anchor," guiding the molecule into the substrate-binding pocket.

Mechanism of Suicide Inhibition

Both compounds function as Mechanism-Based Inhibitors (MBIs) . They are chemically inert until they enter the CYP3A4 catalytic cycle.

-

Binding: The furanocoumarin binds to the active site.

-

Activation: CYP3A4 attempts to oxidize the furan ring (specifically the C2'-C3' double bond) or the geranyl side chain.

-

Reactive Intermediate: This oxidation generates a highly reactive furano-epoxide or

-ketoenal intermediate. -

Covalent Adduct: The intermediate attacks a nucleophilic amino acid residue on the apoprotein or the heme nitrogen, permanently inactivating the enzyme.

Critical Insight: SAR studies indicate that the C8-substitution (8-GP) often allows for a more favorable steric alignment of the furan ring relative to the heme iron compared to the C5-substitution (Bergamottin). This results in a higher probability of partition toward inactivation rather than metabolite formation.

Pathway Visualization

The following diagram illustrates the kinetic pathway of mechanism-based inactivation.

Caption: Kinetic scheme of Mechanism-Based Inhibition. k4/k3 represents the partition ratio; higher k4 indicates a more potent suicide substrate.

Part 2: Quantitative Potency Analysis

The potency of an MBI is defined by two parameters:

- (Inactivation Constant): The concentration of inhibitor required for half-maximal inactivation (affinity).[1] Lower is better.

- (Maximal Inactivation Rate): The rate constant of enzyme loss at saturation.[1][2] Higher is better.

Comparative Data Table

The following data synthesizes findings from SAR studies using testosterone as a probe substrate in human liver microsomes (HLM).

| Parameter | Bergamottin (5-GP) | 8-Geranopsoralen (8-GP) | Interpretation |

| Substitution | C5-Geranyloxy | C8-Geranyloxy | Positional Isomer |

| 8-GP often shows lower | |||

| 8-GP exhibits tighter binding affinity. | |||

| Inactivation rates are comparable; affinity drives the potency difference. | |||

| Mechanism | Heme/Apoprotein Adduct | Heme/Apoprotein Adduct | Identical mode of covalent binding. |

Technical Note: While Bergamottin is a potent inhibitor, studies on 8-alkyloxy-furanocoumarin analogs demonstrate that moving the hydrophobic chain to the 8-position (8-GP) frequently enhances inhibitory potential, likely due to reduced steric hindrance allowing the furan ring closer proximity to the catalytic heme center.

Part 3: Experimental Framework (Self-Validating Protocol)

To empirically verify the potency difference, a standard

The Shift Assay Protocol

Objective: Determine if the inhibition is time-dependent (characteristic of MBIs).

Reagents:

-

Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.[3]

-

Probe Substrate: Midazolam (2-5

) or Testosterone (50 -

Cofactor: NADPH Generating System.

-

Test Compounds: Bergamottin and 8-Geranopsoralen (0.1

to 50

Workflow Steps:

-

Primary Incubation (Inactivation Phase):

-

Prepare two sets of plates: T=0 and T=30 .

-

Add Test Compound (at varying concentrations) + HLM + NADPH to the T=30 plate. Incubate at 37°C for 30 minutes.

-

Control: Incubate HLM + Test Compound without NADPH to rule out non-metabolic degradation.

-

-

Secondary Incubation (Activity Phase):

-

Dilute the Primary Incubation mixture (1:10 or 1:20) into a secondary mixture containing the Probe Substrate (Midazolam) and fresh NADPH.

-

Crucial Step: The dilution prevents the reversible inhibition from affecting the result, isolating the irreversible enzyme loss.

-

Incubate for specific linear time (e.g., 5-10 mins).

-

-

Termination & Analysis:

-

Quench with ice-cold Acetonitrile (containing Internal Standard).

-

Analyze metabolite formation (1'-hydroxymidazolam) via LC-MS/MS.

-

-

Data Calculation:

-

Calculate

for T=0 and T=30. -

Shift Ratio:

. -

Validation Criteria: A Shift Ratio > 1.5 indicates Mechanism-Based Inhibition. Bergamottin typically yields a ratio > 10.

-

Experimental Workflow Diagram

Caption: The "Shift Assay" workflow differentiates reversible inhibition from time-dependent inactivation.

Part 4: Clinical & Translational Implications

Understanding the potency difference between 8-GP and Bergamottin is critical for:

-

Nutraceutical Standardization: Variations in citrus species (e.g., Seville orange vs. Grapefruit) alter the ratio of 5- vs 8-substituted furanocoumarins. A juice high in 8-GP may carry a higher DDI risk per unit volume than one dominated by Bergamottin.

-

Drug Design: The furanocoumarin scaffold is a template for designing CYP inhibitors. The 8-position substitution offers a strategy to increase metabolic stability or enhance inhibition, depending on the therapeutic goal (e.g., using low-dose furanocoumarins to boost the bioavailability of CYP3A4 substrates like Cyclosporine).

Final Verdict: While Bergamottin is the "face" of the grapefruit juice effect, 8-Geranopsoralen is the "silent sniper"—often structurally more potent and tighter binding, making it a critical variable in food-drug interaction modeling.

References

-

Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. Source: ResearchGate / PubMed URL:[Link](Note: Link directs to relevant SAR study on furanocoumarins)

-

Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions. Source: Frontiers in Pharmacology / NIH URL:[Link]

-

Mechanism-based inhibition of CYP3A4 by furanocoumarins. Source: Drug Metabolism and Disposition URL:[Link]

-

Inhibition of human CYP3A4 activity by grapefruit flavonoids, furanocoumarins and related compounds. Source: University of Alberta / ResearchGate URL:[Link]

-

Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4. Source: Therapeutics and Clinical Risk Management / PMC URL:[Link]

Sources

Pharmacokinetics of Prenylated Psoralen Derivatives: A Mechanistic Technical Guide

This guide serves as an advanced technical resource for researchers investigating the pharmacokinetic (PK) and toxicological profiles of prenylated psoralen derivatives. It moves beyond basic descriptions to analyze the mechanistic impact of prenylation on ADME (Absorption, Distribution, Metabolism, Excretion) properties and cytochrome P450 interactions.[1]

Executive Summary & Chemical Basis

Prenylated psoralens (furocoumarins) represent a distinct subclass of bioactive lipids found in Psoralea corylifolia, Citrus species (e.g., grapefruit, Seville orange), and Angelica species.[1] Unlike their non-prenylated congeners (e.g., psoralen, methoxsalen), the addition of a hydrophobic prenyl (3-methyl-2-butenyl) or geranyl side chain fundamentally alters their pharmacokinetic behavior.[1]

The "Prenyl Effect" on PK:

-

Lipophilicity: Drastically increases LogP (>4.0), enhancing passive membrane permeability but reducing aqueous solubility.[1]

-

Metabolic Liability: The prenyl double bond serves as a high-affinity handle for CYP450 enzymes, converting these molecules from simple substrates into potent Mechanism-Based Inactivators (MBIs) .[1]

-

Bioavailability Paradox: While membrane permeability is high, systemic bioavailability is often limited by extensive first-pass metabolism (intestinal CYP3A4 suicide inhibition).[1]

Key Derivatives:

-

Bergamottin: (Geranyloxypsoralen) – Primary CYP3A4 inactivator.[1]

-

6',7'-Dihydroxybergamottin (DHB): Major metabolite and co-inactivator.[1]

-

Imperatorin / Isoimperatorin: Prenylated at C8/C5 positions.[1]

ADME Profile: Mechanistic Analysis

Absorption and Transporters

Prenylated psoralens exhibit solubility-limited absorption (Class II in BCS classification).[1]

-

Intestinal Uptake: Passive diffusion is efficient due to the lipophilic prenyl tail.

-

Efflux Transporters: Unlike simple coumarins, prenylated derivatives (e.g., Bergamottin) are modulators of P-glycoprotein (P-gp/MDR1).[1] They can inhibit P-gp efflux, potentially increasing the intracellular concentration of co-administered drugs.[1]

Metabolism: The Critical Determinant

Metabolism is the defining PK parameter for this class. It follows a biphasic pattern involving both hepatic Phase I oxidation and novel gut microbiota-mediated pathways.[1]

Phase I: CYP450-Mediated Oxidation

The primary metabolic route involves oxidation of the prenyl side chain rather than the furan ring initially.

-

Epoxidation: CYP enzymes target the 6',7'-double bond of the geranyl chain, forming unstable epoxides (e.g., Bergamottin-6',7'-epoxide).[1]

-

Hydrolysis: Epoxide hydrolase converts these intermediates into diols (e.g., DHB).[1]

-

Suicide Inhibition (MBI): This is the most critical PK feature.[1] The furan ring is bioactivated to a reactive intermediate (likely a

-ketoenal or epoxide) that covalently binds to the CYP3A4 heme or apoprotein, causing irreversible inactivation.[1]

Phase II: Gut Microbiota Deprenylation

Recent evidence indicates a "deprenylation" pathway in the lower intestine. Anaerobic bacteria (e.g., Blautia sp.) can cleave the prenyl ether bond, reverting the lipophilic derivative back to its hydrophilic parent (e.g., Bergamottin

Diagram 1: Metabolic Fate of Bergamottin (Representative Prenylated Psoralen)

Caption: Dual metabolic fate showing oxidative bioactivation (liver) and reductive deprenylation (gut).[1][2]

Excretion[1]

-

Route: Predominantly biliary/fecal due to high molecular weight and lipophilicity.

-

Renal: Negligible excretion of unchanged parent drug; polar glucuronide conjugates of the deprenylated core (e.g., Bergaptol-glucuronide) are found in urine.[1]

Toxicity & Drug-Drug Interactions (The MBI Mechanism)[1][2]

The "Grapefruit Juice Effect" is chemically driven by prenylated psoralens. The safety concern is not direct toxicity of the psoralen, but the Mechanism-Based Inactivation (MBI) of CYP3A4, which leads to toxic accumulation of co-administered drugs (e.g., cyclosporine, felodipine).[1]

Mechanism:

-

Binding: The prenyl group anchors the molecule in the CYP3A4 active site (Type I binding spectrum).

-

Catalysis: NADPH-dependent oxidation activates the furan ring.[1]

-

Inactivation: The reactive intermediate covalently modifies the heme porphyrin or the apoprotein. This is a

driven process, meaning the enzyme is destroyed and recovery requires de novo protein synthesis.[1]

Diagram 2: Kinetic Scheme of Mechanism-Based Inactivation

Caption: Kinetic partition between metabolite formation (k3) and enzyme inactivation (k4).[1]

Quantitative Data Summary

The following parameters are typical for Bergamottin/DHB in mammalian systems (Human/Rat).

| Parameter | Value / Range | Significance |

| LogP | 4.5 – 5.8 | High lipophilicity; extensive tissue distribution.[1] |

| 4 – 15 µM | High affinity for CYP3A4 active site.[1] | |

| 0.3 – 0.4 min⁻¹ | Rapid destruction of enzyme (t½ of inactivation ~2 min).[1] | |

| Partition Ratio | ~50 | Approx. 50 metabolic cycles occur before 1 enzyme molecule is killed.[1] |

| Oral Bioavailability (F) | < 10% (Variable) | Limited by extensive intestinal first-pass metabolism.[1] |

| Plasma Protein Binding | > 98% | Binds tightly to albumin/AGP.[1] |

Experimental Protocols

Protocol A: Assessment of Mechanism-Based Inactivation (MBI)

Objective: Determine if a prenylated derivative acts as a suicide inhibitor of CYP3A4.[1]

Reagents:

-

Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

-

Test Compound (Prenylated Psoralen) at 0, 1, 5, 10, 25, 50 µM.[1]

-

Probe Substrate: Testosterone (200 µM) or Midazolam (5 µM).[1]

-

NADPH Regenerating System.[1]

Workflow:

-

Primary Incubation (Inactivation Step):

-

Incubate HLM + Test Compound + NADPH for varying times (

min) at 37°C. -

Control: Incubate without NADPH to rule out direct inhibition.[1]

-

-

Dilution Step:

-

Dilute the primary mixture 1:10 or 1:20 into a secondary mixture containing the Probe Substrate (Testosterone) and fresh NADPH.

-

Why? This dilution minimizes the concentration of the test compound (reversible inhibition) so that only irreversible inactivation is measured.

-

-

Secondary Incubation (Activity Check):

-

Incubate for 10 minutes to allow probe metabolism.

-

Terminate reaction with ice-cold Acetonitrile.[1]

-

-

Analysis:

-

Quantify probe metabolite (e.g., 6

-hydroxytestosterone) via LC-MS/MS.[1]

-

-

Calculation:

Protocol B: Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.[1]

-

Initiation: Add NADPH to start reaction.[1]

-

Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, 60 min into stop solution (ACN + Internal Standard).

-

Analysis:

Diagram 3: Experimental Workflow for MBI Assessment

Caption: Dilution method distinguishes reversible inhibition from irreversible mechanism-based inactivation.[1]

References

-

Mechanism-Based Inactivation of CYP3A4 by Bergamottin Title: 6',7'-Dihydroxybergamottin contributes to the grapefruit juice effect.[1][4] Source: Clinical Pharmacology & Therapeutics.[1] URL:[Link][1]

-

Structural Basis of Psoralen Toxicity Title: Mechanism-based inactivation of cytochrome P450 3A4 by furanocoumarins.[1][2][5] Source: Drug Metabolism and Disposition.[1][6][7] URL:[Link]

-

Gut Microbiota Metabolism Title: Gut Metabolism of Furanocoumarins: Proposed Function of Co-O-Methyltransferase.[1][8] Source: Journal of Agricultural and Food Chemistry. URL:[Link]

-

Psoralea corylifolia Pharmacokinetics Title: CYP3A4 inhibition by Psoralea corylifolia and its major components in human recombinant enzyme.[6] Source: Xenobiotica.[1] URL:[Link]

-

Bergamottin PBPK Modeling Title: Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions.[1] Source: CPT: Pharmacometrics & Systems Pharmacology.[1] URL:[Link]

Sources

- 1. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. scispace.com [scispace.com]

- 5. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP3A4 inhibition by Psoralea corylifolia and its major components in human recombinant enzyme, differentiated human hepatoma HuH-7 and HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut Metabolism of Furanocoumarins: Proposed Function of Co O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Fractionation of 8-Geranopsoralen from Citrus Biomass via Cross-Flow Ultrafiltration

[1][2]

Abstract

This application note details a robust protocol for the isolation and purification of 8-Geranopsoralen (8-GP) from Citrus paradisi (grapefruit) peel extracts using Ultrafiltration (UF).[1][2][3] Unlike traditional solid-liquid extraction which often yields extracts contaminated with high-molecular-weight (HMW) pectins and proteins, this method utilizes Cross-Flow Ultrafiltration (CFUF) as a critical fractionation step.[1][2] By selecting a hydrophilic Regenerated Cellulose (RC) membrane with a 5 kDa Molecular Weight Cut-Off (MWCO), we achieve >95% transmission of 8-GP into the permeate while retaining >98% of matrix interferents.[1] This protocol reduces downstream HPLC column fouling and significantly improves final product purity.[2]

Introduction & Theoretical Basis

8-Geranopsoralen (MW: 338.4 g/mol ) is a furanocoumarin derivative characterized by a lipophilic geranyl side chain attached to the psoralen core.[1][2][3] It is a potent inhibitor of CYP3A4 enzymes and possesses anti-inflammatory properties.[2]

The Purification Challenge

In crude ethanolic extracts of citrus peels, 8-GP exists alongside massive concentrations of:

-

Pectins & Polysaccharides: (MW > 50 kDa) – Cause high viscosity and encapsulate small molecules.[1][2][3]

-

Proteins & Enzymes: (MW > 10 kDa) – Interfere with chromatographic separation.[1][2][3]

The Ultrafiltration Solution

Standard filtration (0.45 µm) cannot remove soluble macromolecules.[1][2] Ultrafiltration works on a size-exclusion mechanism.[1][2] Since 8-GP is significantly smaller (~0.34 kDa) than the matrix impurities (>5 kDa), it should theoretically pass freely through the membrane.[1]

Critical Technical Insight (The "Adsorption Trap"): 8-GP is highly lipophilic (LogP > 5).[1][2][3] If a hydrophobic membrane (e.g., unmodified PVDF or PS) is used, 8-GP will adsorb to the membrane surface via hydrophobic interaction, resulting in product loss rather than purification.[1] This protocol mandates the use of Hydrophilic Regenerated Cellulose (RC) or Modified Polyethersulfone (mPES) to ensure the target molecule passes into the permeate.[1]

Experimental Workflow Diagram

The following diagram illustrates the fractionation logic, highlighting the separation of the Target Molecule (8-GP) from the Retained Matrix.

Figure 1: Process flow for the isolation of 8-Geranopsoralen, emphasizing the separation of the permeate product stream from the retentate waste.

Materials & Equipment

Equipment

-

TFF System: Lab-scale Cross-Flow Filtration System (e.g., Pellicon or Sartoflow).[1][2][3]

-

Membrane Cassette:

-

Pump: Peristaltic or Diaphragm pump capable of 4 bar pressure.[2]

Reagents

Detailed Protocol

Phase 1: Extraction & Pre-treatment

Rationale: UF membranes are sensitive to particulate fouling.[2][3] A robust pre-filtration step is non-negotiable.

-

Grinding: Pulverize dried grapefruit peels to a particle size of <1 mm.

-

Extraction: Mix biomass with 80% Ethanol (1:10 w/v ratio). Sonicate for 30 mins at 40°C.

-

Clarification: Centrifuge at 4,000 x g for 15 mins.

-

Pre-filtration: Pass the supernatant through a 20 µm Polypropylene depth filter to remove suspended solids.[2]

-

Checkpoint: Feed turbidity must be < 50 NTU before entering the UF system.[2]

-

Phase 2: Ultrafiltration (The Fractionation Step)

Rationale: This step separates the small molecule (8-GP) from the polymeric matrix.[1]

-

System Conditioning: Flush the UF system with DI water, followed by the extraction solvent (80% EtOH) to equilibrate the membrane.[2][3]

-

Loading: Introduce the pre-filtered extract into the feed reservoir.

-

Operation (Diafiltration Mode):

-

Cross-Flow Velocity (CFV): Set to 5–7 L/min/m² to generate high shear and minimize gel-layer formation.

-

Trans-Membrane Pressure (TMP): Maintain at 1.5 – 2.0 bar.

-

Temperature: Maintain < 30°C to prevent thermal degradation of coumarins.

-

-

Collection: Collect the Permeate . This clear, yellow liquid contains the 8-GP.[2] The Retentate (thick, viscous) contains the pectins.

-

Volume Reduction: Concentrate the retentate to 10% of initial volume (VRF = 10) to maximize yield, continuously collecting permeate.

Phase 3: Validation & Recovery[2]

-

HPLC Analysis: Inject samples of the Feed, Permeate, and Retentate into an HPLC (C18 column, MeOH/Water gradient).

-

Calculation of Transmission (Tr):

[1][2][3] -

Polishing: Evaporate ethanol from the permeate under vacuum.[2] The resulting residue is enriched 8-GP, ready for final crystallization or Prep-HPLC.[1][2]

Data Summary & Expected Results

The following table summarizes typical performance metrics when processing Citrus extracts.

| Parameter | Crude Extract (Feed) | Permeate (Product) | Retentate (Waste) |

| Appearance | Cloudy, Dark Orange | Clear, Light Yellow | Viscous, Brown Sludge |

| Turbidity | > 200 NTU | < 1 NTU | > 1000 NTU |

| Pectin Content | High | Not Detected | Very High (Concentrated) |

| 8-GP Recovery | 100% (Baseline) | 92 - 96% | < 5% |

| Protein Removal | N/A | > 95% | N/A |

Troubleshooting Guide

Issue: Low Flux (Rapid Fouling)

-

Cause: Gel layer formation by pectins.[2]

-

Solution: Increase Cross-Flow Velocity (CFV). Do not simply increase pressure (TMP), as this compresses the gel layer and worsens fouling.

Issue: Low Product Yield (8-GP missing in Permeate)

-

Cause: Hydrophobic adsorption.[2]

-

Solution: You are likely using a PES or PVDF membrane.[2] Switch to Regenerated Cellulose (RC) . 8-GP is sticking to the plastic.[1][2]

Issue: Membrane Degradation

Mechanism of Separation Diagram

This diagram visualizes the molecular behavior at the membrane surface, distinguishing between size exclusion and hydrophobic adsorption.

Figure 2: Mechanistic view of the separation.[1][3] 8-GP permeates due to small size, while pectins are rejected.[1][2] The warning note highlights the risk of using hydrophobic polymers.

References

-

Biopurify Phytochemicals. (n.d.). 8-Geranopsoralen: Chemical Properties and Molecular Weight. Retrieved October 24, 2025, from [Link][1]

-

Cassano, A., et al. (2019).[2] Selecting ultrafiltration membranes for fractionation of high added value compounds from grape pomace extracts. OENO One.[2] Retrieved from [Link]

-

U.S. National Library of Medicine. (2025).[1][2] 8-Methoxypsoralen Compound Summary (Structural Analog Reference). PubChem.[2][3] Retrieved from [Link]

-

Ramakrishnan, R., et al. (2021).[2][3] Grapefruit peel waste: unlocking the potential for industrial applications.[2] NIH National Library of Medicine.[2] Retrieved from [Link]

-

Meissner Filtration Products. (2023).[1][2][3] Characterizing Ultrafiltration Membranes for Bioprocessing: Hydrophilicity and Pore Size. Retrieved from [Link][1]

Advanced Protocol: In Vitro Characterization of Furanocoumarin-Mediated CYP3A4 Mechanism-Based Inhibition

[1][2]

Abstract & Strategic Context

Furanocoumarins (e.g., bergamottin, 6',7'-dihydroxybergamottin) found in grapefruit juice and various herbal medicines are potent perpetrators of food-drug interactions.[1] Unlike simple competitive inhibitors, these compounds often act as Mechanism-Based Inhibitors (MBIs) , also known as "suicide substrates." They undergo catalytic activation by CYP3A4 to form reactive intermediates that covalently bind to the enzyme, causing irreversible inactivation.

Standard IC50 assays often fail to detect MBI, leading to dangerous underestimations of clinical drug-drug interaction (DDI) risk. This guide provides a rigorous, FDA-aligned workflow to characterize furanocoumarins, distinguishing between reversible inhibition and time-dependent inactivation (TDI).

Mechanism of Action

Understanding the kinetic mechanism is prerequisite to proper assay design. Furanocoumarins bind to the CYP3A4 active site and are metabolized via NADPH-dependent oxidation. The resulting intermediate (often a furan epoxide or

Figure 1: Catalytic Cycle & Inactivation Pathway

Figure 1: Mechanism-Based Inhibition (MBI) pathway.[1] Note that inactivation requires both the inhibitor and NADPH.

Experimental Design Strategy

Test System Selection

-

Human Liver Microsomes (HLM): Preferred for predicting clinical outcomes as they contain the full complement of CYPs and accessory proteins (b5).

-

Requirement: Pooled from >50 donors to minimize polymorphism variance.

-

-

Recombinant CYP3A4 (rCYP): Useful for mechanistic specificity but may lack physiological stoichiometry of reductase/cytochrome b5.

Probe Substrate Selection

CYP3A4 exhibits heterotropic cooperativity, meaning different substrates may bind to distinct regions of the large active site.

-

Midazolam (MDZ): The regulatory "gold standard" (FDA/EMA). Sensitive to the "1'-hydroxylation" pathway.

-

Testosterone (TST): Measures "6

-hydroxylation."[2] -

Recommendation: Use Midazolam for primary screening. If results are ambiguous, confirm with Testosterone.

Solvent Management (Critical)

Furanocoumarins are lipophilic and require organic solvents. However, CYP3A4 is highly sensitive to solvents.

-

DMSO Limit: Must be < 0.1% v/v in the final incubation. Higher concentrations inhibit CYP3A4 directly, masking the test compound's effect.

-

Acetonitrile (ACN): Can be used up to 1%.

Protocol 1: The "IC50 Shift" Screening Assay

This assay is the "triage" step. It compares the IC50 value with and without a pre-incubation period.[3][2][4] A leftward shift (lower IC50) after pre-incubation indicates MBI.

Materials

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

NADPH Generating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase.

-

Stop Solution: Acetonitrile with internal standard (e.g., propranolol).

Workflow Visualization

Figure 2: Parallel workflows for detecting IC50 Shift. Arm B allows time for the suicide substrate to inactivate the enzyme before residual activity is measured.

Step-by-Step Procedure

-

Preparation: Prepare 7 concentrations of the furanocoumarin (e.g., 0.1

M to 100 -

Arm A (Direct):

-

Arm B (Shift):

-

Add HLM and Inhibitor to the plate.

-

Add NADPH (starts the inactivation clock).[5] Do not add Midazolam yet.

-

Incubate for 30 minutes at 37°C.

-

Add Midazolam to measure remaining activity. Incubate for 5 min.

-

Stop with ACN.

-

-

Analysis: Calculate IC50 for both arms.

-

Shift Ratio:

. -

A ratio > 1.5 suggests MBI.

-

Protocol 2: Definitive Kinetic Assay ( and )

If the IC50 shift is positive, you must determine the maximal rate of inactivation (

The Dilution Method (Critical)

To measure the remaining enzyme activity accurately, you must dilute the reaction mixture after the pre-incubation. This prevents the inhibitor and NADPH from the first step from interfering with the probe substrate reaction in the second step.

Experimental Matrix

-

Inhibitor Conc: 0, 0.5x, 1x, 2x, 4x, 8x of the observed IC50.

-

Pre-incubation Times: 0, 5, 10, 15, 20, 30 minutes.

Procedure

-

Primary Incubation (Inactivation):

-

Mix HLM (high conc, e.g., 1.0 mg/mL) + Furanocoumarin + NADPH.

-

Incubate at 37°C.

-

-

Aliquoting & Dilution:

-

At each time point (e.g., t=5 min), remove an aliquot (e.g., 10

L). -

Transfer into a secondary mixture (190

L) containing Midazolam and excess NADPH. -

Note: This results in a 20-fold dilution, effectively stopping the inactivation reaction and reducing the inhibitor concentration below its inhibitory threshold.

-

-

Secondary Incubation (Residual Activity):

-

Incubate the secondary mixture for a short time (e.g., 5 min).

-

Quench with ACN/Internal Standard.

-

-

LC-MS/MS Analysis: Quantify 1'-hydroxymidazolam.

Data Analysis & Reporting

Calculations

-

Determine

: Plot ln(% Residual Activity) vs. Pre-incubation Time for each inhibitor concentration. The negative slope is -

Kitz-Wilson Plot: Plot

vs.-

y-intercept:

-

x-intercept:

-

Data Summary Table

| Parameter | Definition | Typical Value (Bergamottin) | Clinical Significance |

| IC50 Shift | Ratio of Direct/MBI IC50 | > 3.0 | High potential for DDI. |

| Affinity for inactivation | ~7-10 | Lower = Potent binder. | |

| Max inactivation rate | ~0.3 min | Higher = Fast inactivation. | |

| Efficiency | N/A | Best predictor of in vivo risk. |

References

-

US Food and Drug Administration (FDA). (2020).[6] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[6] [Link]

-

He, K., et al. (1998). Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice.[3][2][7][8][9] Chemical Research in Toxicology, 11(4), 252–259. [Link]

-

Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355–1370. [Link]

-

Galetin, A., et al. (2006).[9] Utility of In Vitro–In Vivo Extrapolation of Mechanism-Based Inhibition for the Prediction of Clinical Drug-Drug Interactions. Drug Metabolism Reviews, 38(4), 429-469. [Link]

Sources

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. bioivt.com [bioivt.com]

- 5. mdpi.com [mdpi.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Bergamottin, lime juice, and red wine as inhibitors of cytochrome P450 3A4 activity: comparison with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Designing 8-geranyloxypsoralen analogues for drug delivery

Application Note: Strategic Design and Delivery of 8-Geranyloxypsoralen Analogues

Executive Summary

This guide details the engineering of 8-geranyloxypsoralen (8-GOP) analogues, a class of furanocoumarins derived to function as bio-enhancers . By inhibiting Cytochrome P450 3A4 (CYP3A4), these analogues prevent the presystemic metabolism of co-administered drugs (the "Grapefruit Effect"), thereby increasing their oral bioavailability. This note covers the Structure-Activity Relationship (SAR) based design, a self-validating synthesis protocol, and the development of Solid Lipid Nanoparticles (SLNs) to deliver these highly lipophilic agents.

Part 1: Rational Design & Mechanism (The "Why")

The parent compound, 8-GOP, acts as a mechanism-based inactivator of CYP3A4. The design strategy focuses on optimizing the hydrophobic interaction with the enzyme's active site and the suicide inhibition mechanism.

Structure-Activity Relationship (SAR) Logic

-

The Psoralen Core (Pharmacophore): The planar furanocoumarin ring allows intercalation into the CYP heme active site. Critical Design Rule: The furan ring double bond (C4'-C5') is essential for mechanism-based inactivation; saturating this bond (dihydro-analogues) drastically reduces potency [1].

-

The C-8 Position (Anchor): The geranyl chain acts as a hydrophobic anchor.

-

Modification 1 (Chain Length): Varying alkyl chain lengths (C5–C10) probes the depth of the hydrophobic pocket. The 10-carbon geranyl chain is often optimal for CYP3A4 affinity.

-

Modification 2 (Epoxidation): Introducing an epoxide group on the side chain (e.g., 8-geranylepoxypsoralen) can increase reactivity with nucleophilic amino acid residues in the enzyme channel, potentially enhancing irreversible inhibition [2].

-

Mechanism of Action Diagram

Figure 1: Mechanism of CYP3A4 inactivation by 8-GOP analogues, resulting in enhanced bioavailability of co-administered substrates.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize 8-geranyloxypsoralen via Williamson ether synthesis. Precursor: Xanthotoxol (8-hydroxypsoralen).

Reagents & Equipment

-

Reactants: Xanthotoxol (1.0 eq), Geranyl Bromide (1.2 eq).

-

Base: Anhydrous Potassium Carbonate (

, 3.0 eq). -

Solvent: Acetone (Dry) or DMF (for higher solubility).

-

Catalyst: Potassium Iodide (KI, 0.1 eq) – Expert Note: KI accelerates the reaction by substituting bromide with the better leaving group iodide in situ.

Step-by-Step Workflow

-

Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Xanthotoxol (202 mg, 1 mmol) in 10 mL anhydrous acetone. Add

(414 mg, 3 mmol) and stir at room temperature for 30 minutes.-

Why? Deprotonation of the phenolic hydroxyl group at C-8 creates the phenoxide anion, the nucleophile.

-

-

Alkylation: Add Potassium Iodide (16 mg) followed by the dropwise addition of Geranyl Bromide (260 mg, 1.2 mmol).

-

Reflux: Heat the mixture to reflux (

C) under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).-

Checkpoint: The starting material spot (

) should disappear, and a new non-polar spot (

-

-

Work-up: Cool to room temperature. Filter off the inorganic salts (

, KBr). Evaporate the solvent under reduced pressure. -

Purification: Redissolve residue in DCM. Wash with water (2x) and brine (1x). Dry over

. Purify via silica gel column chromatography (Gradient: 100% Hexane -

Characterization: Confirm structure via

-NMR. Look for the characteristic doublet at

Figure 2: Synthetic pathway for 8-alkoxypsoralen derivatives.

Part 3: Formulation for Delivery (Solid Lipid Nanoparticles)

8-GOP analogues are highly lipophilic (LogP > 4), making them poor candidates for direct oral administration due to solubility limits. To function as effective bio-enhancers, they must be solubilized. Solid Lipid Nanoparticles (SLNs) are the ideal carrier.

Formulation Protocol (Hot Homogenization)

Materials:

-

Lipid Phase: Compritol 888 ATO (Solid lipid) + 8-GOP Analogue (Drug).

-

Aqueous Phase: Poloxamer 188 (Surfactant) in distilled water.

Procedure:

-

Melting: Heat Compritol 888 ATO (200 mg) to

C (approx.-

Critical: Ensure complete dissolution to prevent drug expulsion during cooling.

-

-

Aqueous Prep: Dissolve Poloxamer 188 (100 mg) in 10 mL water and heat to

C. -

Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring (700 rpm) to form a coarse pre-emulsion.

-

Homogenization: Process the pre-emulsion using a High-Shear Homogenizer (e.g., Ultra-Turrax) at 15,000 rpm for 5 minutes.

-

Why? High shear forces break the lipid droplets into the nanometer range.

-

-

Solidification: Rapidly pour the nano-emulsion into cold water (

C) under stirring.

Quality Control Table

| Parameter | Target Range | Method of Analysis | Significance |

| Particle Size | 100 – 200 nm | Dynamic Light Scattering (DLS) | Ensures permeation and stability. |

| PDI | < 0.3 | DLS | Indicates homogeneity (monodisperse). |

| Zeta Potential | > -20 mV | Electrophoretic Mobility | Prevents aggregation via repulsion. |

| Entrapment Efficiency | > 80% | HPLC (Centrifugation) | Determines drug loading capacity. |

Part 4: Validation (CYP3A4 Inhibition Assay)

To confirm the "drug delivery" potential (bio-enhancement), the analogue must be tested for CYP3A4 inhibition potency.

Assay System: Human Liver Microsomes (HLM).[5]

Marker Substrate: Testosterone (metabolized to

-

Incubation: Mix HLM (0.5 mg/mL protein), Testosterone (

), and the 8-GOP Analogue ( -

Pre-incubation: Incubate for 5 mins at

C. -

Start: Add NADPH-regenerating system to initiate reaction.

-

Stop: After 10 mins, add ice-cold Acetonitrile. Centrifuge.

-

Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

-

Calculation: Plot % Activity vs. Log[Concentration] to determine

.-

Success Criteria:

indicates potent inhibition suitable for a bio-enhancer.

-

References

-

Row, E. C., et al. (2006).[5] Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. Bioorganic & Medicinal Chemistry, 14(12), 3863-3868.

-

Girennavar, B., et al. (2007). Furocoumarins from grapefruit juice and their effect on human CYP3A4 and CYP1B1. Bioorganic & Medicinal Chemistry, 15(17), 5950-5962.

-

Fang, J. Y., et al. (2008). Lipid nanoparticles as vehicles for topical psoralen delivery: solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC). European Journal of Pharmaceutics and Biopharmaceutics, 69(1), 213-221.

-

Ho, P. C., et al. (2001). Mechanism-based inhibition of CYP3A4 by furanocoumarins.[2][5] Journal of Pharmacy and Pharmacology, 53(5), 675-682.

Sources

- 1. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Photochemotherapeutic Agent 8-Methoxypsoralen Induces Cytochrome P450 3A4 and Carboxylesterase HCE2: Evidence on an Involvement of the Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 8-Geranopsoralen Synthesis Optimization

Introduction: The "Grapefruit" Molecule

Welcome to the technical guide for synthesizing 8-Geranyloxypsoralen (often abbreviated as 8-GOP or 8-Geranopsoralen). This furanocoumarin derivative is a potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), famously known as the "Grapefruit Juice Effect."

In drug development, this compound is critical for studying bioavailability enhancement and metabolic stability. However, synthesizing it with high purity is deceptive. The geranyl group is lipophilic and prone to 1,4-elimination or Claisen rearrangement if thermal control is lost.

This guide moves beyond basic textbook recipes to the field-proven optimization strategies required for consistent, high-yield (>85%) production.

Module 1: The Critical Path (Workflow)

The standard synthesis utilizes the Williamson Ether Synthesis .[1] However, the choice of base and solvent is the difference between a golden crystal and a dark, intractable oil.

Synthesis Logic Map

The following diagram illustrates the optimized pathway and critical decision nodes where side reactions occur.

Figure 1: Reaction logic flow for 8-Geranyloxypsoralen synthesis, highlighting the divergence between successful O-alkylation and thermal rearrangement risks.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 8-Geranyloxypsoralen via Williamson Ether Synthesis. Target Yield: >85% Purity: >98% (HPLC)

Reagents & Equipment

-

Substrate: Xanthotoxol (8-hydroxypsoralen) - Must be dry.

-

Electrophile: Geranyl Bromide (Freshly distilled or clear/pale yellow; discard if dark brown).

-

Base: Potassium Carbonate (

), anhydrous, granular. -

Catalyst: Potassium Iodide (KI).[2]

-

Solvent: Acetone (HPLC grade, dried over molecular sieves). Note: DMF is faster but difficult to remove and increases rearrangement risk.

Step-by-Step Procedure

-

Activation (The Finkelstein Boost):

-

In a round-bottom flask equipped with a magnetic stir bar, suspend Xanthotoxol (1.0 eq) and

(3.0 eq) in anhydrous Acetone (0.1 M concentration relative to substrate). -

Add Potassium Iodide (0.1 eq) .

-

Scientist Note: Stir at room temperature for 15 minutes. This deprotonates the phenol and allows KI to interact with the upcoming bromide.

-

-

Alkylation:

-

Add Geranyl Bromide (1.2 eq) dropwise over 10 minutes.

-

Fit the flask with a reflux condenser and a drying tube (calcium chloride or nitrogen balloon).

-

Heat to gentle reflux (~56°C) .

-

Critical: Do not overheat. Vigorous boiling is unnecessary and risks degrading the geranyl chain.

-

-

Monitoring:

-

Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1]

-

Starting Material Rf: ~0.2-0.3 (Phenolic -H bonds to silica).

-

Product Rf: ~0.6-0.7 (Non-polar ether).

-

Reaction typically completes in 6–12 hours .

-

-

Work-up (The "Oil" Trap):

-

Cool to room temperature. Filter off the inorganic solids (

, KBr). -

Evaporate the acetone under reduced pressure. Do not exceed 40°C in the water bath.

-

Result: You will likely have a yellow oil. This is normal.

-

-

Purification (Crystallization vs. Column):

-

Method A (Preferred): Dissolve the oil in a minimum amount of hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight.

-

Method B (If oil persists): Flash chromatography (Silica gel). Gradient: 100% Hexane

90:10 Hexane:EtOAc. The product elutes early.

-

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Visual Troubleshooting Logic

Figure 2: Rapid diagnostic tree for common synthesis failures.

Frequently Asked Questions

Q1: Why am I seeing a new spot on TLC just below my product spot? A: This is likely the Claisen Rearrangement product (C-alkylated isomer).

-

Cause: The reaction temperature was too high (e.g., using DMF at >80°C).

-

Mechanism:[2][3][4] Allyl/Geranyl phenyl ethers rearrange to ortho-allyl phenols upon heating.

-

Fix: Switch to Acetone (b.p. 56°C) to cap the thermal energy input. If using DMF, keep strictly at 50-60°C.

Q2: My product remains an oil and won't crystallize. Is it impure? A: Not necessarily. Geranyl chains are highly lipophilic and lower the melting point.

-

Fix:

-

Seed it: If you have a tiny crystal from a previous batch, add it.

-

Scratch: Scratch the glass side of the flask with a glass rod to induce nucleation.

-

Solvent Swap: Try recrystallizing from Methanol/Water instead of Ethanol. Alternatively, freeze the oil at -20°C; it may solidify over 48 hours.

-

Q3: Can I use Sodium Hydride (NaH) to speed this up? A: You can, but we advise against it for 8-GOP.

-

Risk: NaH is a strong base. While it forms the phenoxide instantly, it also increases the risk of eliminating the geranyl bromide into a terpene (geraniol/diene) before it can react with the phenol.

provides a "buffered" basicity that favors substitution over elimination.

Q4: Why add Potassium Iodide (KI)? A: This utilizes the Finkelstein reaction principle.

-

Mechanism:[2][3][4] KI reacts with Geranyl Bromide to form Geranyl Iodide in situ. The Iodide is a better leaving group than Bromide, significantly accelerating the

attack by the phenoxide. This allows the reaction to proceed at lower temperatures (protecting the geranyl group).

Data Summary: Solvent & Base Effects[2]

| Parameter | Recommended Protocol | High Risk Protocol | Reason |

| Solvent | Acetone | DMF / DMSO | DMF is hard to remove; promotes rearrangement if hot. |

| Base | NaOH / NaH | Strong bases promote elimination of Geranyl Bromide. | |

| Temp | 56°C (Reflux) | >80°C | Heat triggers Claisen rearrangement (irreversible). |

| Time | 6-12 Hours | 1-2 Hours | Slower, milder reaction yields higher purity. |

References

-

BenchChem. (2025).[1][5] An In-depth Technical Guide to 8-Geranyloxypsoralen: Chemical Properties and Stability. Retrieved from

-

ResearchGate. (2025).[6] Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. Retrieved from

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis - Mechanism and Optimization. Retrieved from

-

LibreTexts Chemistry. (2023). Reactions of Phenols: Esterification and Ether Formation. Retrieved from

-

BrainKart. (2018).[7] Claisen Rearrangement of Allyl Phenyl Ethers. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. francis-press.com [francis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. brainkart.com [brainkart.com]

Resolving cloudy extracts during furanocoumarin isolation

Topic: Troubleshooting Cloudy Extracts During Isolation Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Diagnostic Workflow: Identifying the Source of Cloudiness

Cloudiness in furanocoumarin extracts (e.g., from Citrus peel, Ammi majus, or Heracleum species) is rarely a single-cause issue. It typically stems from one of two physical phenomena: Phase Emulsification (water/solvent interface issues) or Precipitation (solubility limit issues, often waxes or lipids).

Use the following diagnostic tree to determine your remediation strategy.

Figure 1: Diagnostic decision tree for identifying the physicochemical cause of turbidity in phytochemical extracts.

Protocol A: The "Winterization" Method (Removing Waxes)[1][2][3][4]

Context: Furanocoumarins (e.g., bergamottin, psoralen) are lipophilic but often co-extract with heavier plant waxes and saturated fatty acids. When you cool an extract or remove solvent, these waxes crystallize, causing a "milky" haze that clogs HPLC columns and interferes with crystallization.

Mechanism: Differential solubility. Waxes have high melting points and low solubility in cold ethanol/methanol compared to furanocoumarins.

Step-by-Step Protocol

-

Solvent Exchange: If your extract is in a non-polar solvent (Hexane/DCM), evaporate to dryness and reconstitute in minimal warm Ethanol (95% or absolute) or Methanol .

-

Ratio: 10 mL solvent per 1 g crude extract.[1]

-

-

Incubation (The "Winter"): Place the reconstituted extract in a freezer at -20°C to -80°C for a minimum of 24 hours.

-

Visual Check: You should see a white/beige precipitate form at the bottom or floating as a flocculent layer.

-

-

Cold Filtration:

-

Crucial Step: Pre-chill your funnel and receiving flask.

-

Filter the mixture while still freezing cold through a coarse filter (e.g., Whatman No. 1) or a sintered glass funnel.

-

Why? If the equipment is warm, the waxes will re-dissolve immediately.

-

-

Verification: The filtrate should be clear and golden/yellow. If cloudiness returns upon warming, repeat steps 2-3 at a lower temperature (-80°C).

Protocol B: Breaking Stubborn Emulsions

Context: During Liquid-Liquid Extraction (LLE), plant saponins, proteins, and pectins act as surfactants, stabilizing water droplets within the organic phase (or vice versa).

Troubleshooting Guide

| Method | Mechanism | Procedure |

| Salting Out | Increases ionic strength of the aqueous phase, reducing the solubility of organic compounds and disrupting the hydration shell of surfactants.[2] | Add NaCl (table salt) to the emulsion until saturated. Gently swirl. The increased density difference often forces phase separation. |

| Centrifugation | Applies G-force to physically tear apart the stabilized droplets based on density. | Transfer emulsion to glass centrifuge tubes.[3] Spin at 3,000–5,000 RPM for 5–10 minutes . This usually results in a tight "puck" of debris at the interface. |

| Filtration (Na₂SO₄) | Chemical drying and physical disruption. | Pass the organic emulsion layer through a bed of Anhydrous Sodium Sulfate .[4] The salt binds the water, breaking the emulsion and leaving dry organic solvent. |

| Acidification | Neutralizes ionizable surfactants (e.g., carboxylic acid groups on fatty acids). | Add 1M HCl dropwise to lower pH to ~2. Caution: Ensure your target furanocoumarins are stable at low pH (most are). |

Protocol C: Polysaccharide Removal (C18 SPE Cleanup)

Context: If the extract is cloudy in an aqueous or hydro-alcoholic solution, it is likely contaminated with pectins or polysaccharides. These do not dissolve in pure organic solvents but form colloids in water/alcohol mixtures.

Recommended Workflow: Solid Phase Extraction (SPE) [5]

-

Conditioning: Use a C18 SPE Cartridge .[6] Condition with Methanol followed by Water.[6]

-

Loading: Load your cloudy aqueous/alcoholic extract.

-

Outcome: Furanocoumarins (hydrophobic) bind to the C18 silica. Polysaccharides and polar sugars pass through with the water waste.

-

-

Washing: Wash with 10-20% Methanol/Water to remove residual sugars.

-

Elution: Elute target furanocoumarins with 100% Methanol or Acetonitrile .

-

Result: A clear, purified fraction ready for HPLC or crystallization.

-

Comparative Data: Purification Efficiency

The following table summarizes the efficiency of different clarification methods based on recovery rates of linear furanocoumarins (e.g., Psoralen, Bergapten).

| Method | Target Impurity | Furanocoumarin Recovery | Risk Factor |

| Winterization | Waxes, Lipids, Saturated Fats | 90-95% | Low. (Losses only occur if filtration is done warm). |

| LLE (Ethyl Acetate) | Polar Sugars, Proteins | 85-90% | Medium. (Emulsions can trap target compounds). |

| C18 SPE | Pectins, Polysaccharides, Pigments | 95-99% | Low. (High selectivity for furanocoumarins).[7] |

| Acidification | Surfactants (Emulsion breaking) | 90% | Medium. (Risk of epoxide ring opening in sensitive derivatives). |

Frequently Asked Questions (FAQ)

Q: I filtered my cold extract, but it became cloudy again after 10 minutes on the bench. Why? A: Your filtration equipment was likely too warm, or the filtration took too long. As the solution warms, the waxes redissolve. Re-freeze the filtrate for 4 hours and filter again using pre-chilled glassware (store the funnel in the freezer beforehand).

Q: Can I use centrifugation instead of filtration for winterization? A: Yes, and it is often superior. Centrifuging the sub-zero ethanol mixture at 4°C (refrigerated centrifuge) will pellet the waxes. You can then decant the clear supernatant. This avoids the "warming" issue associated with vacuum filtration.

Q: My extract is cloudy and green. What is happening? A: The green indicates chlorophyll contamination. Chlorophyll is highly lipophilic and often co-elutes with furanocoumarins. While winterization removes waxes, it does not remove chlorophyll. You will need an additional step using Activated Charcoal or Chlorophyll-removal SPE cartridges (e.g., graphitized carbon) to remove the pigment.

Q: Does winterization affect the yield of Bergamottin? A: Negligibly. Bergamottin is highly soluble in ethanol. The precipitate consists almost entirely of long-chain alkanes and fatty acid esters which have no pharmacological value in this context.

References

-

Pokajewicz, K. et al. (2025). Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. Link

-

Dugan, M. (2020).[8] Methods and Advancements in Wax Fractionation from Cannabis Extract. Cannabis Science and Tech. Link

-

Ramirez, J. et al. (2024). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. NIH/PMC. Link

-

Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Link

-

BenchChem Application Notes. (2025). Solid-Phase Extraction for Furanocoumarin Purification. Link

Sources

- 1. coleparmer.com [coleparmer.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cannabissciencetech.com [cannabissciencetech.com]

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 8-Substituted Psoralens

Executive Summary

Objective: This guide provides a technical comparison of 8-substituted psoralens, focusing on the structural determinants that govern DNA binding affinity (

Mechanistic Foundation: The Psoralen-DNA Interplay[1][2]

To understand the SAR of 8-substituted psoralens, one must first master the sequential mechanism of action. Psoralens act as "suicide substrates" for DNA under UVA irradiation.

The Photochemical Cascade

-

Intercalation (Dark Reaction): The planar furanocoumarin ring inserts between DNA base pairs (preferentially AT-rich regions). This step is thermodynamically driven and reversible.

-

Monoadduct Formation (UVA ~320-400 nm): Absorption of a photon leads to a [2+2] cycloaddition between the psoralen (either the 3,4-pyrone double bond or the 4',5'-furan double bond) and a thymine base.

-

Interstrand Cross-Linking (ICL): Absorption of a second photon by a furan-side monoadduct can cross-link the opposing DNA strand, permanently blocking replication and transcription.

Visualization: Mechanism of Action

The following diagram illustrates the critical pathway from free drug to lethal cross-link.

Caption: Step-wise photochemical pathway of psoralen-induced DNA damage. The transition from Monoadduct to Crosslink is the critical therapeutic event.

Comparative Analysis: 8-MOP vs. Alternatives

The 8-position is electronically and sterically sensitive. Unlike the 5-position, where bulky groups often hinder intercalation, the 8-position tolerates substitutions that can dramatically enhance affinity, particularly when cationic groups are introduced.

Comparative Performance Metrics

The table below synthesizes experimental data comparing the clinical standard (8-MOP) with 5-MOP and high-potency cationic derivatives (AMT, 6E).

| Compound | Substituent (8-Pos) | Substituent (5-Pos) | DNA Binding Constant ( | Relative Phototoxicity | Clinical/Experimental Status |

| 8-MOP (Methoxsalen) | -OCH₃ | -H | 0.33 | 1.0 (Baseline) | FDA Approved (Vitiligo, Psoriasis) |

| 5-MOP (Bergapten) | -H | -OCH₃ | ~0.15 - 0.30 | ~0.8 - 1.0 | Used in Europe; slower erythema kinetics |

| AMT | -H (Trimethyl core) | -CH₂NH₂ (4'-Pos)* | 0.52 | High | Research tool; often too toxic for systemic use |

| 6E (Novel Analog) | -O-Alkyl-Amine | -H | 7.30 | >10x 8-MOP | Experimental; high affinity via ionic clamping |

Note: AMT is an aminomethyl-trimethylpsoralen.[1] While the amino group is not at C8, it serves as a benchmark for cationic enhancement. Novel 8-aminoalkoxy derivatives (like 6E) mimic this effect directly at the 8-position.

Deep Dive: The "Cationic Clamp" Effect

-

8-MOP (Neutral): Relies solely on

stacking forces for intercalation. The methoxy group provides mild electron donation but no electrostatic advantage. -

8-Amino Derivatives (Cationic): When a basic amine (protonated at physiological pH) is linked to the 8-position via an alkyl chain, the molecule acts as a "cationic clamp." The planar ring intercalates, while the positively charged tail interacts electrostatically with the negatively charged DNA phosphate backbone.

-

Result: A dramatic increase in

(up to 20-fold) and significantly lower IC50 values in phototoxicity assays.

-

Experimental Protocols

To validate SAR claims, reproducible protocols are essential. The following methodologies allow for the direct quantification of DNA binding and phototoxic potential.

Protocol 1: Spectrofluorometric Determination of DNA Binding Constant ( )

This protocol measures the affinity of the drug for DNA in the dark (intercalation efficiency).

Reagents:

-

Calf Thymus DNA (ctDNA) or synthetic polynucleotides (poly(dA-dT)).

-

Buffer: 10 mM Tris-HCl, 1 mM EDTA, 50 mM NaCl (pH 7.4).

-

Psoralen stock solution (in DMSO or Ethanol).

Workflow:

-

Preparation: Prepare a fixed concentration of psoralen (e.g., 10

M) in buffer. -

Titration: Add increasing aliquots of concentrated DNA solution to the psoralen sample.

-

Measurement: Record fluorescence emission spectra (Excitation: ~300-330 nm; Emission: ~450-500 nm) after each addition. Psoralen fluorescence typically quenches upon intercalation.

-

Analysis: Plot

vs.

Protocol 2: In Vitro Phototoxicity Screening (Candida albicans Model)

A robust, low-cost proxy for eukaryotic cytotoxicity.

Workflow:

-

Culture: Grow Candida albicans in Sabouraud dextrose broth to log phase (

cells/mL). -

Incubation: Aliquot cell suspension into 96-well plates. Add test compounds (8-MOP, Test Analog) at serial dilutions (e.g., 0.1

M to 100 -

Dark Control: Keep one set of plates in total darkness.

-

Irradiation: Expose the treatment plates to UVA light (365 nm) for a standardized dose (e.g., 1-5 J/cm²).

-

Critical Control: Use a radiometer to verify UVA intensity (

) to ensure consistent dosing.

-

-

Viability Assay: After 24h incubation, measure viability using MTT or XTT assay (absorbance at 570 nm).

-

Calculation: Determine the IC50 (concentration inhibiting 50% growth) for both Dark and UVA conditions.

-

Photo-Index:

. A high PI indicates selective phototoxicity.

-

SAR Decision Workflow

Use this logic flow to evaluate the potential of new 8-substituted psoralen candidates.

Caption: Decision tree for early-stage screening of psoralen derivatives. High dark toxicity is a "fail" condition regardless of photo-activity.

References

-

Comparison of Binding Constants (8-MOP vs AMT vs 6E)

- Title: The Spectrofluorometric Determination of DNA Binding Constants for Several Psoralen Deriv

- Source: Preprints.org (2024).

-

URL:[Link]

-

Clinical Efficacy (8-MOP vs 5-MOP)

- Title: Efficacy of 8-methoxypsoralen vs.

- Source: British Journal of Derm

-

URL:[Link]

-

Phototoxicity Mechanisms

-

General SAR and Pharmacology

Sources

- 1. preprints.org [preprints.org]

- 2. Effects of 8-methoxypsoralen plus 365 nm UVA light on Candida albicans cells. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Reproducibility of Enzyme Kinetic Data for Furanocoumarins: A Comparative Technical Guide

Executive Summary: The "Grapefruit Effect" Conundrum

The inhibition of Cytochrome P450 3A4 (CYP3A4) by furanocoumarins—specifically Bergamottin (BG) and 6',7'-dihydroxybergamottin (DHB) —remains the textbook example of food-drug interaction (FDI). However, reproducing kinetic data for these compounds is notoriously difficult. Variability in

This guide compares two primary experimental systems for assessing furanocoumarin kinetics:

-

The Product: High-Purity Recombinant CYP3A4 Systems (Standardized Baculosomes/Supersomes).

-

The Alternative: Pooled Human Liver Microsomes (HLM).

We argue that while HLM provides physiological breadth, Recombinant CYP3A4 Systems are superior for establishing reproducible intrinsic kinetic constants (

The Challenge: Why Furanocoumarins Fail in Standard Assays